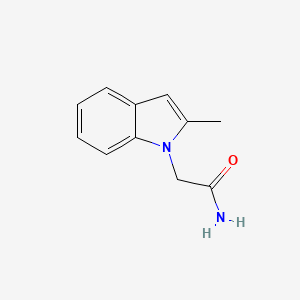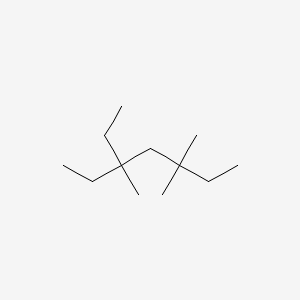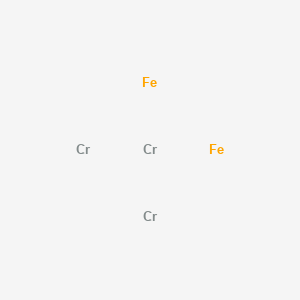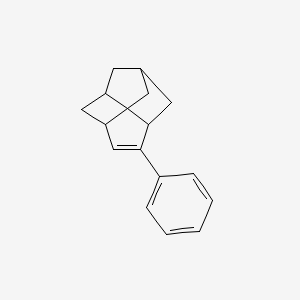amino}pentan-1-OL CAS No. 62237-00-7](/img/structure/B14546880.png)
5-{[3-(Diethylamino)propyl](methyl)amino}pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{3-(Diethylamino)propylamino}pentan-1-OL is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with both amine and alcohol functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-(Diethylamino)propylamino}pentan-1-OL typically involves a multi-step process. One common method includes the reaction of 3-(diethylamino)propylamine with 1-bromopentane under basic conditions to form the intermediate 5-{3-(diethylamino)propylamino}pentane. This intermediate is then subjected to hydrolysis to yield the final product, 5-{3-(diethylamino)propylamino}pentan-1-OL.
Industrial Production Methods
In industrial settings, the production of 5-{3-(Diethylamino)propylamino}pentan-1-OL may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{3-(Diethylamino)propylamino}pentan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-{3-(Diethylamino)propylamino}pentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{3-(Diethylamino)propylamino}pentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function. Additionally, the alcohol group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{3-(Dimethylamino)propylamino}pentan-1-OL
- 5-{3-(Diethylamino)butylamino}pentan-1-OL
- 5-{3-(Diethylamino)propylamino}pentan-1-OL
Uniqueness
5-{3-(Diethylamino)propylamino}pentan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Properties
CAS No. |
62237-00-7 |
|---|---|
Molecular Formula |
C13H30N2O |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
5-[3-(diethylamino)propyl-methylamino]pentan-1-ol |
InChI |
InChI=1S/C13H30N2O/c1-4-15(5-2)12-9-11-14(3)10-7-6-8-13-16/h16H,4-13H2,1-3H3 |
InChI Key |
CXFIWLPHXMLWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14546800.png)







![1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide](/img/structure/B14546850.png)


![2-methoxy-4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol](/img/structure/B14546866.png)
![7lambda~6~-Thiabicyclo[2.2.1]heptane-2,5,7,7-tetrone](/img/structure/B14546885.png)
![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
